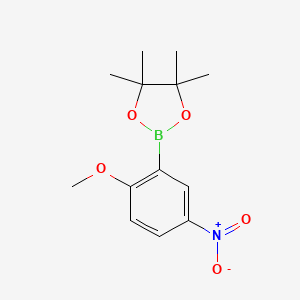

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Historical Development and Significance in Organic Chemistry

Pinacol boronate esters, including 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, represent an important class of organoboron compounds that have gained significant attention in organic synthesis. These compounds emerged as part of the broader development of organoboron chemistry, which has been a dynamic field since the mid-20th century.

The development of pinacol boronate esters was closely tied to the evolution of cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In 1979, Akira Suzuki published his groundbreaking work on cross-coupling reactions using organoboron compounds, which eventually led to his receipt of the Nobel Prize in Chemistry in 2010. The Suzuki reaction uses a palladium complex catalyst to cross-couple a boronic acid or ester to an organohalide, forming carbon-carbon bonds. This fundamental reaction transformed organic synthesis by providing a reliable method for constructing complex molecular architectures.

The specific use of pinacol boronate esters gained momentum with the development of the Miyaura borylation reaction. This reaction allows for the generation of boronates from vinyl or aryl halides through cross-coupling with bis(pinacolato)diboron under basic conditions with a palladium catalyst. The resulting borylated products serve as valuable coupling partners in subsequent Suzuki reactions. This methodology significantly expanded the toolkit available to synthetic chemists by providing access to previously challenging molecular structures.

The significance of pinacol boronate esters in organic chemistry cannot be overstated. They offer several advantages over other organoboron compounds, including enhanced stability, ease of handling, and compatibility with various functional groups. Moreover, the telescoped Miyaura borylation/Suzuki cross-coupling reaction has become one of the most efficient methods for synthesizing biaryl compounds in the pharmaceutical industry. This reaction sequence has transformed industrial-scale synthesis by improving efficiency, reducing waste, and enabling the construction of complex molecular scaffolds.

Research developments in this area have been particularly rapid in recent decades, with new catalytic systems allowing for increasingly mild reaction conditions and broader substrate scope. The continued refinement of these methodologies underscores the enduring importance of pinacol boronate esters like 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in modern synthetic chemistry.

Nomenclature and Classification

The compound 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the broader family of organoboron compounds, which combine boron and carbon atoms in their structure. More specifically, it is classified as a pinacol boronate ester, where the boron atom is part of a five-membered ring formed with pinacol (2,3-dimethyl-2,3-butanediol).

The systematic naming of this compound follows International Union of Pure and Applied Chemistry nomenclature rules. The name can be broken down into several structural components:

- "2-(2-Methoxy-5-nitrophenyl)" indicates a substituted phenyl group attached to the second position of the dioxaborolane ring. This phenyl group has a methoxy substituent at its 2-position and a nitro group at its 5-position.

- "4,4,5,5-tetramethyl" refers to the four methyl groups at positions 4 and 5 of the dioxaborolane ring, derived from pinacol.

- "1,3,2-dioxaborolane" denotes the five-membered ring containing one boron atom and two oxygen atoms, with the numbers indicating the positions of the heteroatoms in the ring.

Alternative naming conventions sometimes use "boronic acid pinacol ester" terminology. Using this approach, the compound might be referred to as "2-Methoxy-5-nitrophenylboronic acid pinacol ester," though this is less formal than the complete International Union of Pure and Applied Chemistry name.

In terms of classification within organoboron chemistry, 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane falls into several important categories:

- An arylboronate ester, due to the phenyl group directly attached to boron

- A pinacol boronate ester, referring to the specific diol used to form the ester

- A nitro-substituted methoxyphenylboronate, describing the substituents on the phenyl ring

This classification places it among compounds used primarily as synthetic intermediates in cross-coupling reactions and other transformations in organic synthesis. The specific substituent pattern (methoxy and nitro groups) on the phenyl ring can significantly influence the reactivity profile and applications of this particular boronate ester.

General Properties of Pinacol Boronate Esters

Pinacol boronate esters, including 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, possess distinctive physical and chemical properties that make them valuable in organic synthesis.

Physical Properties:

Pinacol boronate esters typically exist as colorless solids or liquids that are soluble in common organic solvents but show limited solubility in water. The specific compound 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a molecular weight of 279.1 g/mol and the molecular formula C₁₃H₁₈BNO₅.

Table 1: Physical Properties of 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈BNO₅ | |

| Molecular Weight | 279.1 g/mol | |

| Physical State | Solid | (Inferred from similar compounds) |

| Purity (Commercial) | ≥95% | |

| CAS Number | 677746-34-8 |

Unlike some other organoboron compounds, pinacol boronate esters exhibit remarkable stability to air and moisture. This stability can be attributed to the structural features of the pinacol group, which provides steric protection to the boron center. The tetramethyl substituents of the pinacol moiety create a hydrophobic environment around the boron atom, reducing its susceptibility to hydrolysis.

Steric Properties:

Interestingly, despite the presence of two adjacent quaternary sp³-hybridized carbon atoms in the pinacol backbone, recent research has shown that the pinacol boronic ester group is remarkably small in terms of its steric footprint. Studies determining various steric parameters for the pinacol boronic ester group, including A-value, ligand cone angle, and percent buried volume, have all indicated that the pinacol boronic ester moiety is less sterically demanding than commonly believed. The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions, a finding that challenges previous assumptions about these compounds.

Stability and Reactivity:

A key advantage of pinacol boronate esters over boronic acids is their enhanced stability. Research has shown that pinacol boronates are approximately two orders of magnitude more stable to base-catalyzed protodeboronation compared to the corresponding boronic acids. However, they can undergo hydrolysis under certain conditions to form boronic acids, which is sometimes a concern in reaction workups and purifications.

Table 2: Comparative Stability of Boronic Acid vs. Pinacol Boronate Ester

The reactivity of pinacol boronate esters centers around the boron-carbon bond. The boron-attached carbon exhibits nucleophilic character, making these compounds valuable partners in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronate ester reacts with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

The specific reactivity of 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would be influenced by both the boronate ester functionality and the substituents on the phenyl ring. The methoxy group provides electron donation, while the nitro group is strongly electron-withdrawing, creating an electronic imbalance that can affect the compound's behavior in various transformations.

Eigenschaften

IUPAC Name |

2-(2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-8-9(15(16)17)6-7-11(10)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBHUTKTPNNASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Route

The most common and reliable synthetic approach to this compound is the esterification of 2-methoxy-5-nitrophenylboronic acid with pinacol. This reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boronic acid and to drive the formation of the boronate ester.

$$

\text{2-Methoxy-5-nitrophenylboronic acid} + \text{Pinacol} \xrightarrow[\text{anhydrous}]{\text{solvent, reflux}} \text{2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + H_2O

$$

- Solvent: Anhydrous solvents such as toluene or dichloromethane are preferred.

- Conditions: Reflux under inert atmosphere (nitrogen or argon) to avoid moisture.

- Dehydrating agents: Sometimes molecular sieves or azeotropic removal of water is employed to drive the reaction forward.

This method ensures the formation of a stable boronate ester suitable for further synthetic applications.

Detailed Experimental Procedure

A typical laboratory preparation involves:

- Charging a dry reaction flask with 2-methoxy-5-nitrophenylboronic acid and pinacol in a molar ratio of approximately 1:1.

- Adding anhydrous solvent (e.g., toluene).

- Stirring under nitrogen atmosphere and refluxing for 6–12 hours.

- Using a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.

- Cooling the mixture and removing solvent under reduced pressure.

- Purifying the crude product by silica gel column chromatography using a hexane/ethyl acetate mixture as eluent.

An alternative workup includes hydrolysis of residual boronate esters with mild acid and subsequent extraction, as reported in similar boronate ester syntheses.

Industrial and Scale-Up Considerations

For industrial production, the process is scaled with automated reactors and continuous flow systems to enhance reproducibility and yield. Key parameters controlled include:

- Precise temperature control (typically 50–110 °C).

- Anhydrous environment maintenance.

- Efficient removal of water by azeotropic distillation or drying agents.

- Use of high-purity starting materials to minimize side reactions.

Such control ensures high purity (>97%) and consistent batch-to-batch quality suitable for research and pharmaceutical applications.

Comparative Synthesis Data Table

| Parameter | Description/Condition | Notes/Comments |

|---|---|---|

| Starting materials | 2-Methoxy-5-nitrophenylboronic acid, pinacol | Commercially available or synthesized separately |

| Solvent | Anhydrous toluene, dichloromethane | Must be dry; inert atmosphere required |

| Molar ratio | 1:1 (boronic acid : pinacol) | Stoichiometric or slight excess of pinacol |

| Temperature | Reflux (80–110 °C) | Depends on solvent boiling point |

| Reaction time | 6–12 hours | Longer times favor complete esterification |

| Water removal method | Dean-Stark apparatus or molecular sieves | Critical to drive equilibrium towards ester |

| Workup | Solvent removal, silica gel chromatography | Hexane/ethyl acetate eluent |

| Yield | Typically 70–90% | Depends on purity of starting materials |

| Product purity | >97% | Confirmed by NMR, GC-MS |

Research Findings and Optimization Notes

- Functional Group Compatibility: The nitro group is sensitive to reductive conditions; hence, the synthesis avoids strong reducing agents or acidic hydrolysis that may reduce or cleave the nitro substituent.

- Stability: The pinacol boronate ester formed is stable under ambient conditions but should be stored under inert atmosphere to prevent hydrolysis.

- Alternative Synthetic Routes: Some studies report direct borylation of aryl halides using bis(pinacolato)diboron under palladium catalysis; however, this is less common for nitro-substituted derivatives due to potential side reactions.

- Purification: Silica gel chromatography is the standard method; recrystallization is less common due to the compound’s oily nature.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2-methoxy-5-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Biaryls and Substituted Alkenes: From Suzuki–Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Amino Derivatives: From reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dioxaborolanes are widely utilized in organic synthesis as intermediates or reagents. They are particularly valuable in:

- Cross-coupling reactions : Dioxaborolanes can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

- Functionalization of aromatic compounds : The presence of the nitro group enhances the reactivity of the dioxaborolane, allowing for selective functionalization of aromatic rings.

Medicinal Chemistry

The compound's structure allows for potential applications in drug discovery and development:

- Anticancer agents : Research indicates that derivatives of dioxaborolanes may exhibit anticancer properties by targeting specific pathways in cancer cells.

- Antimicrobial activity : Preliminary studies suggest that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.

Material Science

Dioxaborolanes can be incorporated into polymer matrices to enhance material properties:

- Conductive polymers : The incorporation of dioxaborolanes into conductive polymer systems can improve electrical conductivity and thermal stability.

- Sensors : Their chemical properties allow for the development of sensors that detect specific analytes based on changes in electrical resistance or optical properties.

Case Studies

In a preliminary screening for antimicrobial activity, various derivatives of dioxaborolanes were tested against Gram-positive and Gram-negative bacteria. One derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxaborolane Derivative A | 15 | 32 µg/mL |

| Dioxaborolane Derivative B | 20 | 16 µg/mL |

Wirkmechanismus

The primary mechanism of action for 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional differences between 2-(2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related dioxaborolane derivatives are summarized below. Key factors include substituent positions, electronic effects, and applications.

Table 1: Structural and Functional Comparison

Key Insights

Substituent Position Effects :

- The ortho -methoxy and para -nitro substitution in the target compound enhances its stability in cross-coupling reactions compared to derivatives with meta -nitro groups (e.g., 2-methoxy-3-nitrophenyl), which exhibit lower regioselectivity .

- Chloro-substituted analogs (e.g., 3-chloro-2-methoxy-5-nitrophenyl) show increased steric bulk, making them suitable for selective C-H activation in complex substrates .

Electronic Properties :

- Nitro groups act as strong electron-withdrawing groups, increasing the electrophilicity of the boron center. This property is critical in Suzuki-Miyaura couplings, where electron-deficient aryl boronic esters react faster with aryl halides .

- Methoxy groups donate electron density via resonance, balancing reactivity and preventing premature hydrolysis of the boronic ester .

Applications :

- Organic Electronics : Thiophene-containing derivatives (e.g., 5-decylthiophen-2-yl) are pivotal in synthesizing conjugated polymers for solar cells, achieving power conversion efficiencies up to 2.65% .

- Antimicrobial Activity : While the target compound lacks direct biological data, structurally similar 1,3-dioxaborolanes exhibit MIC values of 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans .

Synthetic Accessibility :

- The target compound is synthesized via Miyaura borylation using Pd catalysts, whereas chloro-substituted analogs require halogen-specific protocols (e.g., Grignard reactions) .

- Thiophene derivatives are prepared via lithiation-borylation, leveraging the directing effects of sulfur atoms .

Research Findings and Data

Table 3: Optoelectronic Performance of Polymers Derived from Dioxaborolanes

| Polymer | Power Conversion Efficiency (%) | Application | Reference |

|---|---|---|---|

| EO-PF-DTBT (thiophene-based) | 2.65 | Organic solar cells | |

| Polyfluorene (nitro-substituted) | N/A | Light-emitting diodes | — |

Biologische Aktivität

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

- Molecular Formula : CHBNO

- Molecular Weight : 279.10 g/mol

- CAS Number : 1185019-97-9

Research indicates that compounds within the dioxaborolane class exhibit various biological activities, particularly in the context of antibacterial and anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival or tumor growth.

- Antibacterial Activity : Dioxaborolane derivatives have shown promise against drug-resistant bacterial strains. They function by inhibiting beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. For instance, studies have highlighted the effectiveness of related compounds in protecting antibiotics from degradation by serine beta-lactamases .

- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. This inhibition could lead to reduced tumor growth and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its analogs:

Case Studies

- Study on Antibacterial Resistance : A study published in MDPI explored the development of dioxaborolane compounds as inhibitors against resistant strains of Enterobacteriaceae. The results indicated that these compounds could effectively restore the activity of existing antibiotics against resistant bacteria .

- Evaluation of Anticancer Effects : Another research effort focused on evaluating the anticancer properties of dioxaborolanes through COX-2 inhibition assays. The findings suggested that certain derivatives significantly reduced cell viability in cancer cell lines expressing high levels of COX-2 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct borylation of pre-functionalized aryl halides. For example, analogous nitrophenyl boronate esters (e.g., 4-nitrophenyl derivatives) are prepared using Suzuki-Miyaura coupling with pinacol boronic esters under inert conditions. Key steps include:

- Substrate Preparation : Start with a halogenated nitroarene (e.g., 2-methoxy-5-nitrobenzene bromide).

- Borylation : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in THF at 80–100°C .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this boronate ester?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the boronate ester (quartet at ~1.3 ppm for pinacol methyl groups) and nitro/methoxy substituents (aromatic protons at 6.5–8.5 ppm).

- FT-IR : Identify B-O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

- Elemental Analysis : Verify molecular formula consistency (C₁₄H₁₉BNO₅) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound as a boronate donor?

- Methodological Answer :

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance cost and efficiency.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, dioxane) to improve solubility of nitroaryl substrates.

- Temperature Gradients : Use a temperature-controlled reactor (60–120°C) to minimize side reactions (e.g., deborylation).

- Statistical Design : Apply a Box-Behnken design to optimize molar ratios (boronate:halide:base = 1:1:2.5) .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate conflicting studies under identical conditions (e.g., moisture-free Pd catalysts, anhydrous solvents).

- Control Experiments : Test for substrate decomposition (HPLC monitoring) or boronate ester hydrolysis (¹¹B NMR).

- Data Normalization : Compare turnover numbers (TONs) relative to catalyst loading and reaction time .

Q. What computational strategies predict the reactivity of the nitro group in this boronate ester under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model nitro group reduction potentials using Gaussian 16 with B3LYP/6-31G(d) to predict stability in acidic/basic media.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. THF) to assess hydrolysis risks.

- pKa Prediction : Use ChemAxon or ACD/Labs to estimate nitro group acidity (expected pKa ~ 8–10) .

Q. What safety protocols are essential for handling nitro-containing boronate esters in large-scale reactions?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF).

- Waste Management : Quench nitro byproducts with aqueous NaHSO₃ before disposal.

- Thermal Stability Testing : Perform DSC/TGA to identify exothermic decomposition thresholds (>150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.